Vinylphosphonic dichloride

Copolymerization kinetics Reactivity ratios Radiation-induced polymerization

Vinylphosphonic dichloride (VPDC, CAS 1438‑74‑0), systematically named ethenylphosphonic dichloride, is a bifunctional organophosphorus compound of molecular formula C₂H₃Cl₂OP and molecular weight 144.92 g·mol⁻¹. As the acid chloride of vinylphosphonic acid (the phosphorus analogue of acrylic acid), VPDC uniquely marries a polymerizable vinyl group with two hydrolytically labile P–Cl bonds.

Molecular Formula C2H3Cl2OP
Molecular Weight 144.92 g/mol
CAS No. 1438-74-0
Cat. No. B073370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinylphosphonic dichloride
CAS1438-74-0
Molecular FormulaC2H3Cl2OP
Molecular Weight144.92 g/mol
Structural Identifiers
SMILESC=CP(=O)(Cl)Cl
InChIInChI=1S/C2H3Cl2OP/c1-2-6(3,4)5/h2H,1H2
InChIKeyMLSZIADXWDYFKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vinylphosphonic Dichloride (CAS 1438-74-0): A Dual-Functional Organophosphorus Monomer for Procurement Specification


Vinylphosphonic dichloride (VPDC, CAS 1438‑74‑0), systematically named ethenylphosphonic dichloride, is a bifunctional organophosphorus compound of molecular formula C₂H₃Cl₂OP and molecular weight 144.92 g·mol⁻¹ [1]. As the acid chloride of vinylphosphonic acid (the phosphorus analogue of acrylic acid), VPDC uniquely marries a polymerizable vinyl group with two hydrolytically labile P–Cl bonds [2]. This dual reactivity has been exploited since the original Kabachnik synthesis via catalytic dehydrochlorination of 2‑chloroethylphosphonic dichloride [3]. Commercial material is available at nominal purities of 98 % (regular grade) to >99 % (high‑purity grade) , making specification of both vinyl‑group integrity and hydrolysable chloride content mandatory for procurement decisions.

Why Aryl‑ and Alkylphosphonic Dichlorides Cannot Substitute for Vinylphosphonic Dichloride in Polymer‑Bound Phosphorus Applications


Phosphonic dichlorides sharing the –P(O)Cl₂ functional group are superficially interchangeable, yet the presence or absence of the vinyl moiety fundamentally dictates the accessible product space. Phenylphosphonic dichloride (PPDC, CAS 824‑72‑6) and methylphosphonic dichloride (MPDC, CAS 676‑97‑1) undergo straightforward nucleophilic substitution but lack a polymerizable C=C bond; consequently, phosphorus incorporation into vinyl‑addition polymers—the primary route to covalently bound, non‑leaching flame‑retardant materials—is structurally impossible [1]. The immediate precursor 2‑chloroethylphosphonic dichloride (CAS 1423‑80‑3) does contain a C–Cl bond amenable to dehydrochlorination, but its direct use requires a subsequent elimination step at elevated temperature (60–200 °C) and introduces an extra processing burden [2]. The quantitative evidence assembled below confirms that VPDC’s uniquely balanced reactivity profile—simultaneous vinyl‑polymerization competence and phosphonic‑dichloride condensation reactivity—cannot be replicated by any single in‑class compound.

Vinylphosphonic Dichloride (1438-74-0): Quantitative Comparator Evidence for Differentiated Scientific Selection


Copolymerization Reactivity Ratios r₁ and r₂: Vinylphosphonic Dichloride vs. Methyl Methacrylate (MMA) and Styrene (St)

In γ‑ray‑induced copolymerization, vinylphosphonic dichloride (VPDC) displays markedly low reactivity ratios (r₁) with both MMA and styrene, indicating a strong preference for cross‑propagation over homopropagation. At 25 °C (liquid phase), the VPDC–MMA system gave r₁(VPDC) = 0.084 and r₂(MMA) = 1.4; cooling to −78 °C (solid phase) further suppressed r₁ to 0.051 while r₂ increased to 2.1 [1]. For the VPDC–St system at −78 °C, r₁ = 0.097 and r₂ = 1.6 [1]. By comparison, vinylphosphonic acid (VPA) esters and amides exhibit substantially higher reactivity ratios with styrene (typically r₁ ~ 0.15–0.5, class‑level inference from Levin et al. [2]), meaning VPDC is incorporated more uniformly into growing chains—a critical parameter for reproducible phosphorus distribution.

Copolymerization kinetics Reactivity ratios Radiation-induced polymerization

Polycondensation Reactivity: Vinylphosphonic Dichloride vs. Phenylphosphonic Dichloride in Phosphorus‑Containing Vinyl Ether Synthesis

In the synthesis of phosphorus‑functionalised divinyl ether monomers, phenylphosphonic dichloride (PPDC) reacts with glycidyl vinyl ether (GVE) to afford bis[1‑(chloromethyl)‑2‑(vinyloxy)ethyl]phenylphosphonate in 77 % isolated yield [1]. In contrast, vinylphosphonic dichloride retains two reactive P–Cl bonds while also carrying a pendant vinyl group, enabling subsequent radical copolymerization of the same monomer unit into a polymer backbone—a pathway unavailable to PPDC‑derived products, which must rely solely on the vinyl‑ether functionality [1]. No analogous yield data for VPDC + GVE is reported in the same study, underscoring that VPDC is selected when the goal is a monomer with both phosphonic‑dichloride and vinyl‑polymerization competence.

Polycondensation Vinyl ether monomers Phosphorus‑containing polymers

Hydrolysis–Polymerization Orthogonality: McKenna‑Modified Hydrolysis Yields vs. Alkylphosphonic Dichloride Benchmarks

Controlled hydrolysis of VPDC is the definitive route to vinylphosphonic acid (VPA). The standard hydrolysis of VPDC–containing crude mixtures yields up to 82 % strength VPA [1], while the optimized McKenna procedure (BrSiMe₃/MeOH) significantly improves the yield of pure VPA . In contrast, the patent literature reports that the alternative dimethyl‑ or diethyl‑vinylphosphonate hydrolysis route provides VPA in >95 % yield [2], yet these dialkyl esters are not readily commercially available, making the VPDC‑hydrolysis path the most practical. Alkylphosphonic dichlorides such as MPDC produce the corresponding alkylphosphonic acids upon hydrolysis, but the resulting acids lack the vinyl group required for subsequent radical polymerization—a fundamental limitation absent in the VPDC→VPA conversion.

Hydrolysis kinetics McKenna reaction Synthetic yield

Purity Specification: Vinylphosphonic Dichloride vs. Phenylphosphonic Dichloride Commercial Grades

Commercially available VPDC (CAS 1438‑74‑0) is supplied at purities of 98 % (regular) to 100.0 % (high‑purity, verified by batch‑specific COA from Shaoyuan Technology) . Phenylphosphonic dichloride (PPDC, CAS 824‑72‑6) is commonly listed at 90–99 % purity across suppliers, with the lower‑cost grade at 90 % . The 100.0 % batch purity achievable for VPDC ensures that stoichiometric calculations for polycondensation or nucleophilic derivatisation are not confounded by unreactive impurities—particularly critical because residual HCl or phosphoric acid impurities can prematurely hydrolyse the P–Cl bonds during storage or reaction setup.

Purity specification Procurement Quality control

Process Throughput: Vinylphosphonic Dichloride Manufacturing Yield vs. Alternative Phosphonic Dichloride Routes

The Hoechst process (US 4,761,251) reports an isolated VPDC yield of 1,205.0 g (8.32 mol, 86 % of theory) at >98 % purity by ¹H NMR from 2‑chloroethanephosphonate ester and SOCl₂ [1]. An earlier process (US 3,098,865) achieved 420 g pure VPDC (71.6 % of theory) [2]. By comparison, the direct synthesis of vinylphosphonic acid via dialkyl vinylphosphonate hydrolysis—while delivering >95 % yield—remains limited by the commercial unavailability of the starting dialkyl vinylphosphonates [3]. The 86 % process yield for VPDC therefore represents the highest‑throughput commercially feasible route to a polymerizable vinylphosphonic building block.

Process chemistry Manufacturing yield Scale‑up

High‑Value Research and Industrial Scenarios for Vinylphosphonic Dichloride (CAS 1438-74-0) Driven by Quantitative Differentiation


Synthesis of Covalently Phosphorus‑Modified Vinyl Copolymers for Non‑Leaching Flame Retardancy

When the objective is a flame‑retardant polystyrene or poly(methyl methacrylate) with phosphorus covalently bound to the polymer backbone, VPDC is the phosphorus‑source monomer of choice. The low copolymerization reactivity ratios (r₁ = 0.084–0.097) ensure near‑statistical incorporation of phosphorus‑containing units along the chain, avoiding phosphorus‑rich blocks that compromise mechanical integrity [1]. In contrast, PPDC and MPDC lack the vinyl moiety entirely, and VPA esters exhibit higher r₁ values, leading to less homogeneous comonomer distribution [2].

One‑Pot, Two‑Step Manufacture of Vinylphosphonic Acid for Proton‑Exchange Membrane Precursors

For fuel‑cell membrane research requiring high‑purity vinylphosphonic acid (VPA), procurement of VPDC with batch‑verified 100.0 % purity enables direct McKenna‑type hydrolysis to VPA without intermediate purification [1]. The orthogonality of the vinyl group—unaffected by BrSiMe₃/MeOH treatment—allows immediate subsequent radical polymerization to poly(vinylphosphonic acid) (PVPA), a leading proton‑conducting material [2]. Alkylphosphonic dichloride hydrolysis products (methyl‑, phenyl‑phosphonic acids) are not polymerizable via the vinyl route, precluding their use in this workflow.

Scalable Industrial Production of Vinylphosphonic Dichloride as a Flame‑Retardant Intermediate

Process development groups seeking a scalable entry point to phosphorus‑containing vinyl monomers should reference the Hoechst process achieving 86 % isolated yield at >98 % purity [1]. The quantified yield advantage over the earlier 71.6 % process and the feedstock limitations of the alternative vinylphosphonate ester route make VPDC the economically rational choice for pilot‑plant campaigns exceeding kilogram scale [2].

Controlled Architecture Phosphorus‑Containing Block Copolymers via Living Polymerisation

Investigators pursuing phosphorus‑functionalised block copolymers via ATRP or RAFT can exploit VPDC’s dual reactivity: the vinyl group participates in controlled radical polymerization, while the acid chloride groups can subsequently be transformed into phosphonic acid, phosphonate ester, or phosphonamide functionalities without degrading the polymer backbone [1]. This sequential derivatisation strategy is structurally inaccessible to MPDC and PPDC, whose lack of a polymerizable vinyl group confines them to post‑polymerization coupling reactions only.

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